molecular formula C18H15N3O2S B4680499 2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

Cat. No. B4680499
M. Wt: 337.4 g/mol
InChI Key: SMAPKBNXOQTNSF-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is a chemical compound that belongs to the family of benzamide derivatives. It is a small molecule that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to inhibit the growth of certain bacterial strains such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit its pharmacological effects at low concentrations and with minimal side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to explore its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, future studies could focus on improving the solubility and bioavailability of this compound, in order to enhance its potential as a therapeutic agent.

Scientific Research Applications

2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-methyl-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-6-2-3-7-13(12)16(22)20-15-9-5-4-8-14(15)17(23)21-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAPKBNXOQTNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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